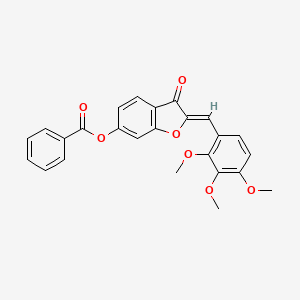
(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate is an organic compound with the molecular formula C20H14N2O7 and a molecular weight of 394.33 g/mol . This compound is known for its unique structure, which includes both nitro and phenoxy groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate typically involves the esterification of 3-nitro-4-phenoxybenzyl alcohol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used; for example, aniline derivatives if amines are used as nucleophiles.
Applications De Recherche Scientifique
(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-nitrobenzoate: Similar in structure but lacks the phenoxy group.
Ethyl 4-nitrobenzoate: Similar to methyl 4-nitrobenzoate but with an ethyl ester group.
4-Nitrobenzaldehyde: Contains a nitro group and an aldehyde group instead of the ester linkage.
Uniqueness
(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O7/c23-20(15-7-9-16(10-8-15)21(24)25)28-13-14-6-11-19(18(12-14)22(26)27)29-17-4-2-1-3-5-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVICKNVKKTNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2827736.png)
![6-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2827737.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one](/img/structure/B2827740.png)
![3-(4-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827742.png)
![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2827743.png)


![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2827748.png)





![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827756.png)
